molecular formula C14H29ClO2S B11469449 1-[(4-Chlorobutyl)sulfonyl]decane

1-[(4-Chlorobutyl)sulfonyl]decane

Cat. No.: B11469449
M. Wt: 296.9 g/mol
InChI Key: ULPRRQBDTPUUBM-UHFFFAOYSA-N
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Description

1-[(4-Chlorobutyl)sulfonyl]decane is an organic compound with the molecular formula C14H29ClO2S It is characterized by the presence of a chlorobutyl group attached to a sulfonyl group, which is further connected to a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobutyl)sulfonyl]decane typically involves the reaction of decane-1-sulfonic acid with 4-chlorobutanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorobutyl)sulfonyl]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted butyl derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

1-[(4-Chlorobutyl)sulfonyl]decane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorobutyl)sulfonyl]decane involves its interaction with specific molecular targets. The chlorobutyl group can engage in nucleophilic substitution reactions, while the sulfonyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 1-[(4-Bromobutyl)sulfonyl]decane
  • 1-[(4-Iodobutyl)sulfonyl]decane
  • 1-[(4-Methylbutyl)sulfonyl]decane

Comparison: 1-[(4-Chlorobutyl)sulfonyl]decane is unique due to the presence of the chlorobutyl group, which imparts distinct reactivity compared to its bromine, iodine, or methyl analogs.

Properties

Molecular Formula

C14H29ClO2S

Molecular Weight

296.9 g/mol

IUPAC Name

1-(4-chlorobutylsulfonyl)decane

InChI

InChI=1S/C14H29ClO2S/c1-2-3-4-5-6-7-8-10-13-18(16,17)14-11-9-12-15/h2-14H2,1H3

InChI Key

ULPRRQBDTPUUBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)CCCCCl

Origin of Product

United States

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